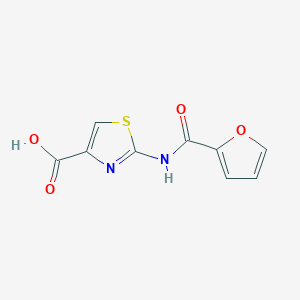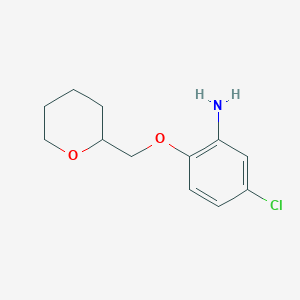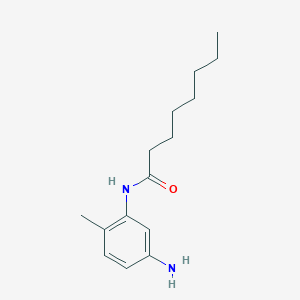
Ácido 2-amino-3-(3,5-dimetoxi fenil) propanoico
Descripción general
Descripción
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is1S/C11H15NO4/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) . The compound has a complex structure with a phenyl ring substituted with two methoxy groups and a propanoic acid group with an amino group . Physical and Chemical Properties Analysis
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a solid substance . It has a molecular weight of 225.24 . The compound has a complex structure with a phenyl ring substituted with two methoxy groups and a propanoic acid group with an amino group .Aplicaciones Científicas De Investigación
Inducción de la expresión del gen de la hemoglobina
Compuestos similares al Ácido 2-amino-3-(3,5-dimetoxi fenil) propanoico se han utilizado en ensayos de detección para inducir la expresión del gen de la γ-globina, lo cual es significativo en el estudio de las hemoglobinopatías como la enfermedad de células falciformes .
Síntesis de ftalocianinas
Derivados del ácido fenilpropiónico se han utilizado en la síntesis de ftalocianinas, que son compuestos con aplicaciones que van desde la terapia fotodinámica hasta la ciencia de los materiales .
Estudios de inhibición enzimática
Los análogos de los aminoácidos, incluidos los que tienen un grupo dimetoxi fenil, se utilizan a menudo en estudios de inhibición enzimática para comprender los mecanismos enzimáticos o desarrollar agentes terapéuticos .
Investigación proteómica
Los productos bioquímicos con un grupo amino y un grupo dimetoxi fenil se utilizan en la investigación proteómica para estudiar la expresión, la estructura y la función de las proteínas .
Modificación estructural para actividades antitumorales
Los aminoácidos se han introducido en otras moléculas terapéuticas para mejorar sus actividades antitumorales y sus capacidades de direccionamiento tumoral. Esto sugiere que el this compound podría potencialmente modificarse para aplicaciones similares .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid.
Mode of Action
It is known that similar compounds can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds are known to affect a variety of pathways, suggesting that 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid may have broad effects on cellular biochemistry .
Pharmacokinetics
Similar compounds are known to be metabolized via conversion to coenzyme a derivatives , suggesting that 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid may have similar pharmacokinetic properties.
Result of Action
Similar compounds are known to have diverse biological activities, suggesting that 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid may have broad effects on cellular function .
Action Environment
Similar compounds are known to be stable under a variety of conditions , suggesting that 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid may also be stable under a variety of environmental conditions.
Análisis Bioquímico
Biochemical Properties
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily mediated through its amino and carboxyl groups, which can form hydrogen bonds and ionic interactions with target biomolecules. These interactions can influence the activity of enzymes and proteins, thereby modulating biochemical pathways .
Cellular Effects
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid has notable effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production . Detailed studies on its metabolic interactions are essential for understanding its broader biochemical implications .
Transport and Distribution
The transport and distribution of 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport mechanisms is important for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell . Detailed studies on its subcellular localization are essential for understanding its precise biochemical roles .
Propiedades
IUPAC Name |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJFWLUOTAIYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311849 | |
| Record name | 3,5-Dimethoxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7636-27-3 | |
| Record name | 3,5-Dimethoxyphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7636-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)

![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)

![[3-(Cyclohexylmethoxy)phenyl]boronic acid](/img/structure/B1386022.png)


![{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine](/img/structure/B1386030.png)




